molecular formula C8H11NO3 B2570099 (E)-[(2,6-dioxocyclohexyl)methylidene](methyl)oxidoazanium CAS No. 339105-81-6

(E)-[(2,6-dioxocyclohexyl)methylidene](methyl)oxidoazanium

Cat. No.: B2570099
CAS No.: 339105-81-6
M. Wt: 169.18
InChI Key: VXINKEZEDNMGAJ-WEVVVXLNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(2,6-dioxocyclohexyl)methylideneoxidoazanium typically involves the reaction of cyclohexane-1,3-dione with methylamine and an oxidizing agent. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature to moderate temperatures.

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: In some cases, a catalyst such as acetic acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:

    Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.

    Purification: The product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(E)-(2,6-dioxocyclohexyl)methylideneoxidoazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxides.

    Reduction: It can be reduced to form corresponding amines or alcohols.

    Substitution: The oxidoazanium group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halides or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-(2,6-dioxocyclohexyl)methylideneoxidoazanium has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-(2,6-dioxocyclohexyl)methylideneoxidoazanium involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating signaling pathways such as oxidative stress or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,3-dione: A precursor in the synthesis of (E)-(2,6-dioxocyclohexyl)methylideneoxidoazanium.

    Methylamine: Another precursor used in the synthesis.

    Other Oxidoazanium Compounds: Compounds with similar functional groups but different structures.

Uniqueness

(E)-(2,6-dioxocyclohexyl)methylideneoxidoazanium is unique due to its specific structure and the presence of both keto and oxidoazanium groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,6-dioxocyclohexyl)-N-methylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-9(12)5-6-7(10)3-2-4-8(6)11/h5-6H,2-4H2,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXINKEZEDNMGAJ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CC1C(=O)CCCC1=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C\C1C(=O)CCCC1=O)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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